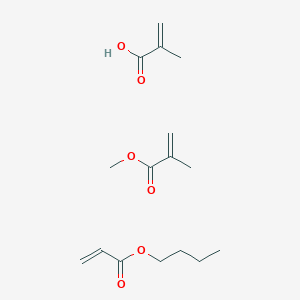![molecular formula C13H15NO3 B3350042 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone CAS No. 250718-94-6](/img/structure/B3350042.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Investigation of Antineoplastic Agents
Research has focused on the development of novel series of compounds, including derivatives of piperidones, for their potential as antineoplastic (anti-cancer) agents. These compounds have demonstrated significant cytotoxic properties, often exceeding those of contemporary cancer drugs. Their modes of action include inducing apoptosis, generating reactive oxygen species, activating caspases, and affecting mitochondrial functions. These molecules also show promise in antimalarial and antimycobacterial properties, with some undergoing evaluations as candidate antineoplastic drugs due to their tumor-selective toxicity and ability to modulate multi-drug resistance (Mohammad Hossain et al., 2020).
Pharmacological Characteristics of Vanillic Acid
Vanillic acid, a derivative of benzoic acid, has garnered attention for its extensive use in various industries and its pharmacological benefits. It possesses antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact on oxidative stress-induced neurodegeneration highlights the potential for treating diverse diseases. The exploration of vanillic acid's pharmacological actions suggests its utility in disease treatment and emphasizes the need for further examination of its effects (A. Ingole et al., 2021).
Antioxidant Activity Detection
The study of antioxidants, including those related to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone, plays a crucial role in various scientific fields. A critical presentation of tests used to determine antioxidant activity elaborates on detection mechanisms, applicability, advantages, and disadvantages of these methods. This knowledge is vital for antioxidant analysis and determining the antioxidant capacity of complex samples, contributing to our understanding of chemical reactions and processes involving antioxidants (I. Munteanu & C. Apetrei, 2021).
Dioxin Characterisation in Municipal Solid Waste Incineration
The formation and minimisation of dioxins, such as polychlorinated dibenzodioxins, during municipal solid waste incineration have been a significant area of study. Understanding the structure, toxic equivalence scale, and methods to minimise dioxin formation is crucial for environmental safety and public health. This review discusses the formation theories, pathways of entry into food chains, and strategies for designing combustion systems to minimise dioxin production, providing a foundation for further research and policy development (G. Mckay, 2002).
Genetic Toxicology of Chlorinated Dibenzo-p-dioxins
A review summarizing relevant information on the genetic toxicology of chlorinated dibenzo-p-dioxins, including their mutagenic potential and effects on human health, emphasizes the need for further studies. Understanding the mutagenicity of dioxins, especially TCDD, and their potential health risks remains a priority for environmental and public health research, highlighting the complexity of dioxin chemistry and the necessity for continued investigation (J. Wassom et al., 1977).
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone are currently under investigation. As a novel compound, its specific interactions with biological targets are the subject of ongoing research .
Mode of Action
It is believed to interact with its targets in a manner that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are the subject of ongoing research. Preliminary studies suggest that the compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-3-5-14(6-4-11)10-1-2-12-13(9-10)17-8-7-16-12/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVARDOVOUZQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453502 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250718-94-6 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B3349977.png)


![1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one](/img/structure/B3349996.png)




![2-(1-Chloroethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3350030.png)



![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)

